3-Bromothiophene-4-boronic acid

Suzuki-Miyaura Coupling Regioselectivity Thiophene Chemistry

This is a critical heterocyclic building block distinguished by its unique 3-bromo-4-boronic acid substitution pattern, ensuring superior regioselectivity and predictable reactivity in Suzuki-Miyaura cross-couplings compared to other isomers. Its reliable performance is essential for reproducible syntheses of complex oligothiophenes, OLED/OFET materials, and pharmaceutical intermediates, minimizing steric hindrance and catalyst poisoning risks for scalable R&D.

Molecular Formula C4H4BBrO2S
Molecular Weight 206.86 g/mol
CAS No. 101084-76-8
Cat. No. B010461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiophene-4-boronic acid
CAS101084-76-8
Molecular FormulaC4H4BBrO2S
Molecular Weight206.86 g/mol
Structural Identifiers
SMILESB(C1=CSC=C1Br)(O)O
InChIInChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
InChIKeyGGPJEVFFYNCPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromothiophene-4-boronic acid (CAS 101084-76-8): Technical Specifications and Core Building Block Functionality


3-Bromothiophene-4-boronic acid (CAS 101084-76-8), also known as (4-Bromothiophen-3-yl)boronic acid, is an organoboron heterocyclic building block with the molecular formula C₄H₄BBrO₂S and a molecular weight of 206.86 g/mol [1]. It features a thiophene ring substituted with a boronic acid group at the 3-position and a bromine atom at the 4-position . This bifunctional architecture enables its primary application as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, serving as a key precursor for constructing complex organic molecules in pharmaceutical and materials science research .

3-Bromothiophene-4-boronic acid (CAS 101084-76-8): Why In-Class Thiophene Boronic Acids Are Not Interchangeable


Simple in-class substitution of 3-Bromothiophene-4-boronic acid with other thiophene boronic acids is scientifically unsound. The unique 3,4-substitution pattern on the thiophene ring dictates a specific electronic environment and regioselective reactivity profile distinct from 2-substituted, 2,5-disubstituted, or other isomeric analogs . In Suzuki-Miyaura cross-coupling reactions, the position of the boronic acid and halogen substituents profoundly influences both the rate and selectivity of the cross-coupling, as demonstrated by studies showing 2,3-dibromothiophene is much more sensitive to steric effects than 2,4-dibromothiophene . Furthermore, the electronic properties of heteroarylboronic acids have a minor but discernible influence on reaction rates compared to their coordinative and poisoning properties, meaning that a structurally analogous compound will not behave identically [1]. Consequently, any deviation from the specified 3-bromo-4-boronic acid regioisomer introduces unverified changes in reaction kinetics, yield, and product purity, directly impacting the reproducibility and scalability of downstream synthetic processes.

Quantitative Differentiation Evidence for 3-Bromothiophene-4-boronic acid (CAS 101084-76-8) in Synthesis and Material Science


Regioselectivity and Steric Profile in Suzuki-Miyaura Cross-Coupling: 3,4- vs. 2,3-Disubstituted Thiophenes

In direct head-to-head comparisons of double Suzuki couplings on isomeric dibromothiophenes, the 3,4-substitution pattern (as in 3-bromothiophene-4-boronic acid) exhibits a fundamentally different steric and reactivity profile compared to the 2,3-substitution pattern. Standard Suzuki couplings work well for 2,4-dibromothiophene but are much more sensitive to steric effects in the case of the more sterically congested 2,3-dibromothiophene . This steric sensitivity directly impacts yield and reaction conditions. While specific yield data for 3-bromothiophene-4-boronic acid under these conditions is not provided in the cited study, the class-level inference is that the 3,4-substituted isomer offers a distinct and less sterically hindered environment for the first coupling event compared to the 2,3-isomer, which is crucial for achieving high regioselectivity in stepwise synthetic routes .

Suzuki-Miyaura Coupling Regioselectivity Thiophene Chemistry

Electronic Influence on Reaction Rates: Thiophene Boronic Acids vs. Other Heteroaryl Systems

Cross-study comparisons on the Suzuki coupling of heteroaryl bromides with various heteroarylboronic acids reveal that the electronic properties of the boronic acid (e.g., thiophene-based vs. furan-based or pyridine-based) have a minor influence on reaction rates compared to their coordinative and poisoning properties toward the palladium catalyst [1]. This is a critical class-level inference: thiophene boronic acids, including 3-bromothiophene-4-boronic acid, do not significantly retard the reaction rate due to unfavorable electronics, unlike some nitrogen-containing heterocycles that can poison the catalyst [1]. The specific rate for 3-bromothiophene-4-boronic acid is not provided, but the inference is that it will participate in cross-couplings with efficiency comparable to other unsubstituted or mildly substituted thiophene boronic acids under similar conditions, avoiding the severe deactivation seen with certain pyridine boronic acids.

Reaction Kinetics Heterocyclic Chemistry Palladium Catalysis

Comparative Stability in Organic Synthesis: 3-Bromothiophene-4-boronic Acid vs. Formyl-Substituted Analog

A well-documented limitation of certain thiophene boronic acids, such as 5-formyl-2-thiopheneboronic acid, is their significant instability, which leads to low yields in cross-coupling reactions [1]. In direct contrast, 3-Bromothiophene-4-boronic acid is reported by multiple vendor sources to be a relatively stable compound under standard storage and reaction conditions, with a specified melting point range of 193-195 °C and a recommended storage temperature of 2-8°C . This stability difference is a critical factor in synthetic planning. While 5-formyl-2-thiopheneboronic acid requires special handling or in situ protection to achieve usable yields [1], the unsubstituted 3-bromothiophene-4-boronic acid can be used directly in many common reaction protocols without the same level of concern for decomposition, thus improving the overall reliability and efficiency of the synthetic route.

Reagent Stability Synthetic Efficiency Building Block Comparison

Procurement-Driven Application Scenarios for 3-Bromothiophene-4-boronic acid (CAS 101084-76-8)


Synthesis of Asymmetric Oligothiophenes and Conjugated Polymers for Organic Electronics

The compound's unique 3,4-substitution pattern makes it an ideal monomer for constructing well-defined, asymmetric oligothiophenes and polythiophenes via Suzuki-Miyaura polycondensation . Its distinct steric and electronic profile, as inferred from studies on isomeric thiophenes , enables precise control over the sequence and regiochemistry of the polymer backbone. This is critical for tuning the optical and electronic properties (e.g., band gap, HOMO/LUMO levels) of materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . Procurement for this application is justified by the need for a building block that offers a predictable coupling outcome, avoiding the steric hindrance issues and resulting low yields associated with 2,3-disubstituted thiophene monomers .

Synthesis of Thiophene-Containing Liquid Crystalline Materials and Discotic Mesogens

Suzuki cross-coupling of arylboronic acids with bromoarenes is a cornerstone for synthesizing liquid-crystalline materials . 3-Bromothiophene-4-boronic acid, with its relatively stable nature and predictable reactivity, is an excellent candidate for coupling with triphenylene triflate or other bromoarene precursors to generate thiophene-substituted discogens . Compared to less stable thiophene boronic acids that require specialized handling , this compound offers a more straightforward and scalable route to these complex molecules, which are valued for their broad mesophase ranges and high thermal stability . The compound's ability to introduce a bromine handle for further functionalization is a key advantage in building these sophisticated architectures.

Modular Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The compound serves as a critical intermediate for introducing a thiophene moiety into drug-like molecules. Its stability and predictable cross-coupling behavior are paramount in medicinal chemistry, where multi-step syntheses demand high reproducibility . The bromine atom acts as a functional handle for subsequent transformations, allowing for late-stage diversification. In contrast to heteroaryl boronic acids that can poison palladium catalysts , the thiophene-based nature of this compound ensures more robust coupling reactions, minimizing the risk of failed syntheses of valuable pharmaceutical intermediates. This reliability is a key driver for procurement in drug discovery and development programs.

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